![molecular formula C9H6N2O3 B13770006 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid CAS No. 727357-57-5](/img/structure/B13770006.png)
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
The synthesis of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with an acid anhydride in the presence of a base, followed by oxidation and acid hydrolysis . The detailed steps are as follows:
Acylation: 1H-pyrrolo[2,3-b]pyridine reacts with an acid anhydride to form an intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent.
Hydrolysis: The oxidized product undergoes acid hydrolysis to yield this compound.
化学反応の分析
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized under specific conditions to form different products.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor, anti-inflammatory, and antibacterial properties.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors . The compound binds to the FGFR, blocking its activity and thereby inhibiting tumor cell proliferation and inducing apoptosis .
類似化合物との比較
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Thieno[3,2-b]pyridine-2-sulfonic acid: This compound shares structural similarities and is used in various chemical and biological applications.
2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl acetic acids: These compounds are synthesized from 2-aminopyridines and have applications in chemical research.
The uniqueness of this compound lies in its specific structural features and its potent activity against FGFR, making it a valuable compound in cancer research .
特性
CAS番号 |
727357-57-5 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC名 |
2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8(9(13)14)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H,13,14) |
InChIキー |
KZECFOSVDBEZOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN2)C(=O)C(=O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


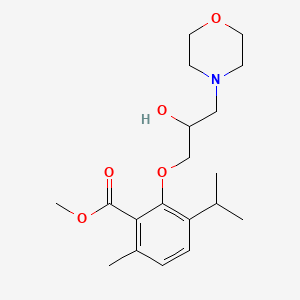
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
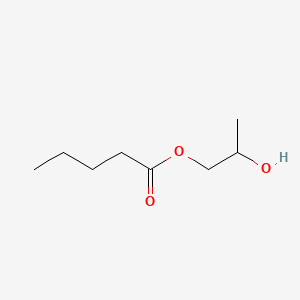
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
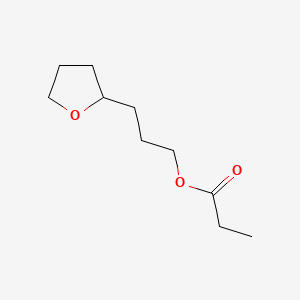
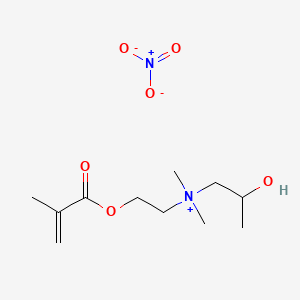
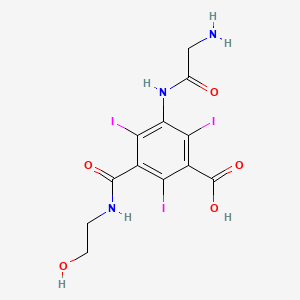
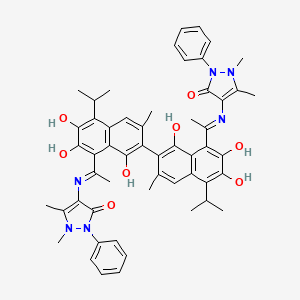
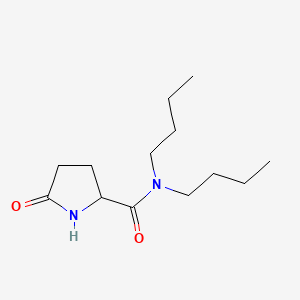
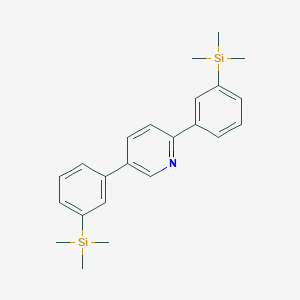
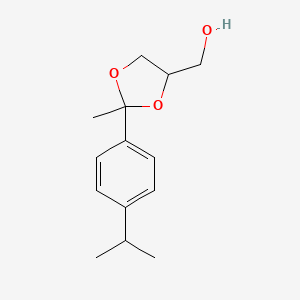
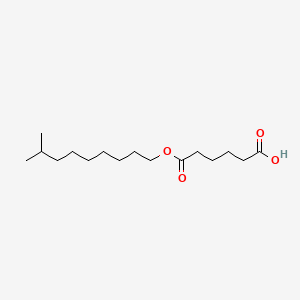
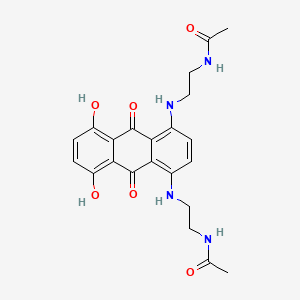
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
